(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide
Description
(E)-3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide is a Schiff base derivative containing a benzotriazole core linked to a hydrazide moiety and an allylidene group. The benzotriazole unit is a heterocyclic aromatic system known for its stability and versatility in coordination chemistry and medicinal applications . The hydrazide group (-CONHNH₂) enables the formation of stable imine bonds with carbonyl-containing substrates, while the allylidene substituent (2-methyl-3-phenylallylidene) introduces steric and electronic effects that influence molecular interactions .
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-15(13-16-7-3-2-4-8-16)14-20-22-19(25)11-12-24-18-10-6-5-9-17(18)21-23-24/h2-10,13-14H,11-12H2,1H3,(H,22,25)/b15-13+,20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSONCIEDWDVCX-IOJOKMQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-((E)-2-methyl-3-phenylallylidene)propanehydrazide typically involves the following steps:
Formation of the benzo[d][1,2,3]triazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Linking the benzo[d][1,2,3]triazole to a propane chain: This step often involves nucleophilic substitution reactions where the triazole nitrogen attacks an electrophilic carbon on the propane chain.
Condensation with hydrazide: The final step involves the condensation of the triazole-propane intermediate with a hydrazide derivative under reflux conditions, often in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification protocols to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-((E)-2-methyl-3-phenylallylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The triazole moiety can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-((E)-2-methyl-3-phenylallylidene)propanehydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its triazole moiety is known for bioactivity, and the hydrazide group can interact with various biological targets, making it a candidate for developing new therapeutics.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-((E)-2-methyl-3-phenylallylidene)propanehydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds or coordinate with metal ions, while the hydrazide group can participate in nucleophilic or electrophilic interactions, modulating the activity of biological pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing/Donating Groups : The 2-methoxy group in enhances solubility but reduces steric hindrance compared to the 2-methyl-3-phenylallylidene group in the target compound.
- Biological Activity : Pyrazolyl and carbazole derivatives (e.g., ) exhibit neuroprotective and anticancer activities, whereas the target compound’s allylidene group may favor antimicrobial applications due to its planar aromaticity .
- Synthetic Flexibility : Microwave-assisted synthesis (e.g., ) improves yields (>70%) compared to traditional reflux methods used for similar hydrazides .
Spectroscopic and Crystallographic Comparisons
- 1H-NMR Data :
- X-ray Crystallography: The 4-methylbenzylidene analogue forms monoclinic crystals (space group P2₁/c), while methoxy-substituted derivatives adopt triclinic systems due to altered intermolecular hydrogen bonding.
Computational and Virtual Screening Insights
- Similarity Metrics: Tanimoto coefficients (Tc) between the target compound and exceed 0.85, indicating high structural similarity .
- QSAR Predictions :
- LogP values for the target compound (estimated 3.2) align with hydrazides showing moderate blood-brain barrier permeability .
Biological Activity
The compound (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide is a hydrazone derivative that incorporates a benzo[d][1,2,3]triazole moiety. This class of compounds has garnered attention due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 1H-benzo[d][1,2,3]triazole with an appropriate aldehyde derivative to form the hydrazone linkage. The synthetic pathways often utilize various catalysts and conditions to optimize yield and purity. For instance, microwave-assisted synthesis has been highlighted for its efficiency in producing similar triazole derivatives with high yields .
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,2,3]triazole scaffold exhibit significant anticancer properties. In particular, studies have shown that derivatives can inhibit tumor growth in various cancer cell lines. For example:
- Cell Line Studies : The compound demonstrated cytotoxic effects against MCF-7 breast cancer cells, leading to apoptosis and inhibition of cell migration .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with key protein targets involved in cancer progression, such as EGFR and VEGFR2 .
Antimicrobial Properties
The benzo[d][1,2,3]triazole derivatives are also noted for their antimicrobial activities. Various studies have reported:
- Bacterial Inhibition : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the triazole ring is believed to enhance membrane permeability .
- Fungal Activity : Some derivatives have exhibited antifungal properties against common pathogens like Candida species .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has been explored in several studies:
- Inhibition of Pro-inflammatory Cytokines : Research has indicated that certain derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro .
- Animal Models : In vivo studies using rodent models have demonstrated reduced inflammation markers following treatment with triazole derivatives .
Case Studies
Several case studies highlight the biological activity of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| 1 | (E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(4-dimethylaminobenzylidene)acetohydrazide | Anticancer | Induced apoptosis in MCF-7 cells; IC50 = 5 µM |
| 2 | (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)acetohydrazide | Antimicrobial | Effective against E. coli and S. aureus; MIC = 10 µg/mL |
| 3 | (E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(4-bromobenzylidene)acetohydrazide | Anti-inflammatory | Reduced inflammation in carrageenan-induced paw edema model |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide, and how can purity be ensured?
- Methodology : The compound can be synthesized via condensation reactions between benzotriazole-containing hydrazides and allylidene aldehydes. For example, analogous hydrazides are synthesized by reacting 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide with aldehydes under reflux in ethanol, followed by purification via column chromatography . Purity is verified using NMR, IR, and mass spectrometry, with attention to solvent choice (e.g., ethanol minimizes side reactions) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
- Methodology :
- 1H NMR : Look for diagnostic peaks:
- ~11.7 ppm : Broad singlet for –CONH (hydrazide).
- ~8.4–8.7 ppm : Singlet for –CH=N (imine bond).
- 6.5–8.0 ppm : Aromatic protons from benzotriazole and phenyl groups .
- IR : Stretching vibrations at ~3200 cm⁻¹ (N–H), ~1650 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) .
Q. How does solvent polarity affect the stability and reactivity of this compound during synthesis?
- Methodology : Solvatochromic studies on similar triazole derivatives show that polar aprotic solvents (e.g., DMF) stabilize the imine bond, while protic solvents (e.g., ethanol) favor condensation reactions. Solvent choice impacts reaction rates and byproduct formation .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and charge distribution. For example, DFT analysis of analogous triazole derivatives revealed electron-deficient regions at the hydrazone moiety, guiding reactivity predictions . Molecular docking (AutoDock/Vina) can simulate interactions with biological targets (e.g., enzymes) .
Q. How can contradictory bioactivity data (e.g., antimicrobial potency) be resolved when testing derivatives of this compound?
- Methodology :
- Experimental Design : Use standardized assays (e.g., broth microdilution for MIC values) and control strains (e.g., S. aureus ATCC 25923).
- Data Analysis : Apply multivariate statistics to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antifungal activity). For instance, derivatives with –NO₂ or –SO₂Me substituents showed higher activity against C. albicans .
- Replication : Cross-validate results in independent labs to rule out assay-specific artifacts.
Q. What strategies optimize reaction yields for derivatives with modified allylidene or benzotriazole moieties?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 16 h conventional) and improves yields by 15–20% for triazole derivatives .
- Heuristic algorithms : Bayesian optimization can screen reaction parameters (temperature, catalyst loading) to maximize yield. For example, Cu(I)-catalyzed cycloadditions benefit from controlled copper sulfate/ascorbate ratios .
Q. How does steric hindrance from the 2-methyl-3-phenylallylidene group influence binding to biological targets?
- Methodology :
- X-ray crystallography : Resolve 3D structures of ligand-target complexes (e.g., with fungal CYP51).
- Molecular dynamics (MD) simulations : Simulate binding pocket interactions; bulky substituents may reduce fit in narrow active sites but enhance hydrophobic interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported antibacterial activity between similar hydrazide derivatives?
- Methodology :
- Meta-analysis : Compare MIC values across studies, normalizing for assay conditions (e.g., agar vs. liquid media).
- Structure-Activity Relationship (SAR) : Note that 4-OMe or 3-NO₂ substituents on the phenyl ring enhance Gram-positive activity, while unsubstituted derivatives are inactive . Contradictions may arise from differences in bacterial membrane permeability or efflux pump expression.
Tables for Key Findings
| Substituent (R) | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (IC₅₀, µM) |
|---|---|---|
| 4-OMe | 12.5 (S. aureus) | 45.2 (C. albicans) |
| 3-NO₂ | 8.7 (E. coli) | 28.9 (A. fumigatus) |
| H (unsubstituted) | >100 | >100 |
| Data adapted from hydrazide derivative studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
